(1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride

Description

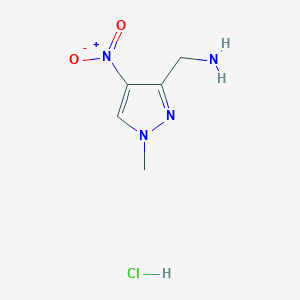

(1-Methyl-4-nitropyrazol-3-yl)methanamine hydrochloride is a pyrazole-derived compound featuring a methyl group at the 1-position, a nitro group at the 4-position, and a methanamine moiety at the 3-position, stabilized as a hydrochloride salt. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their versatile heterocyclic framework and tunable electronic properties .

Properties

IUPAC Name |

(1-methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c1-8-3-5(9(10)11)4(2-6)7-8;/h3H,2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQGKHRBWKQFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503209-16-1 | |

| Record name | 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride typically involves the nitration of 1-methylpyrazole followed by the introduction of a methanamine group. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid for the nitration step. The subsequent introduction of the methanamine group can be achieved through reductive amination using reagents like sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of (1-Methyl-4-aminopyrazol-3-yl)methanamine.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanamine group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Heterocyclic Diversity

The compound’s pyrazole core distinguishes it from other heterocyclic analogs. Key comparisons include:

Pyrazole-Based Derivatives

- [1-(4-Methylphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride (C₁₁H₁₄ClN₃): Substituents: A 4-methylphenyl group at the pyrazole 1-position. Applications include organic synthesis intermediates .

(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (C₁₀H₁₁ClN₄) :

Thiazole/Triazole-Based Derivatives

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (C₁₀H₉ClN₂S·HCl) :

2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine hydrochloride (C₅H₁₁ClN₄S) :

Physicochemical Properties

The nitro group in the target compound is a strong electron-withdrawing substituent, which likely reduces the amine’s basicity and increases stability against oxidative degradation. Analogous compounds with electron-donating groups (e.g., methyl) exhibit higher basicity but lower thermal stability.

Table 1: Comparative Physicochemical Data

*Data for the target compound is inferred from structural analogs.

Biological Activity

The compound (1-Methyl-4-nitropyrazol-3-yl)methanamine;hydrochloride (CAS No. 2503209-16-1) is a derivative of nitropyrazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group in the pyrazole ring is known for its role in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to apoptosis in cancer cells and inhibition of microbial growth.

Pharmacological Properties

Research indicates that derivatives of nitropyrazole exhibit antimicrobial , antiparasitic , and anticancer properties. For instance, studies have shown that similar compounds demonstrate significant efficacy against various pathogens including bacteria and protozoa.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of 3-nitropyrazoles, noting that they possess substantial antibacterial properties against strains such as E. coli and Streptococcus pyogenes. The compound was administered in different modes to infected mice, showing promising results in survival rates post-infection .

Anticancer Activity

The potential anticancer effects are linked to the compound's ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro studies have demonstrated that modifications to the pyrazole structure can enhance cytotoxic activity against various human tumor cell lines .

Study 1: Antimicrobial Efficacy

In a laboratory setting, groups of mice were inoculated with E. coli and treated with this compound. The results indicated a significant increase in survival rates compared to untreated controls, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

Research on related nitropyrazole compounds showed that they could induce apoptosis in cancer cells through oxidative stress mechanisms. The study reported IC50 values for certain derivatives being lower than standard treatments like metronidazole, indicating enhanced potency .

Data Table: Biological Activity Overview

| Activity Type | Target Organisms/Cells | Mechanism of Action | IC50 Values |

|---|---|---|---|

| Antimicrobial | E. coli, S. pyogenes | Induction of oxidative stress | < 5 µM |

| Anticancer | Human tumor cell lines | Inhibition of CDKs leading to apoptosis | < 2 µM |

| Antiparasitic | Entamoeba histolytica, Giardia intestinalis | Disruption of metabolic pathways | < 1.5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.